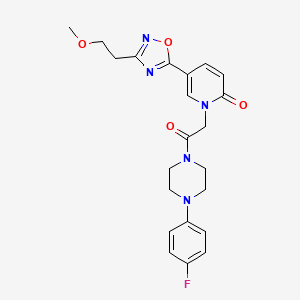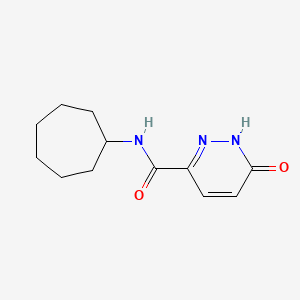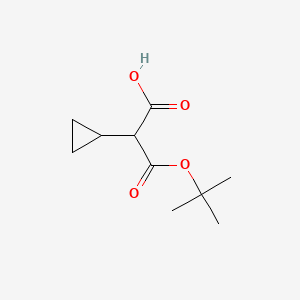![molecular formula C17H19N7O B2685011 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2177061-05-9](/img/structure/B2685011.png)
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms . They are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The compound you mentioned seems to be a complex molecule that includes these structures.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and pyridazines has been studied extensively. They can manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability makes them a much précised pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .Chemical Reactions Analysis
1,2,4-Triazoles and pyridazines can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The discovered reaction expands the arsenal of functionalization of heteroaromatic dinitromethanides .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and pyridazines can vary widely depending on their specific structures and substituents. For example, some compounds show weak luminescent properties in solution . They can also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Characterization
The synthesis and structural analysis of heterocyclic compounds similar to the specified chemical involve complex organic synthesis methods, including the use of specific reagents and catalysts to construct the heterocyclic framework. For instance, a study detailed the synthesis of pyridazine analogs using a combination of 2-(4-chloro-3 methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by further reactions to achieve the desired compound. The synthesized compounds were characterized using spectroscopic techniques (IR, NMR, LC-MS), XRD technique, and explored through DFT calculations and Hirshfeld surface analysis to understand their molecular geometry, electronic structure, and intermolecular interactions (Hamdi Hamid Sallam et al., 2021).
Applications in Developing New Heterocyclic Systems
Research into heterocyclic compounds encompasses the development of new chemical entities with potential applications in drug development and materials science. For example, novel pyrazino[2′,3′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]-pyrimidin-5(4H)-ones were synthesized through an efficient one-pot procedure, demonstrating the versatility of heterocyclic chemistry in generating complex molecules with potential therapeutic uses (J. F. Campos et al., 2017).
Antimicrobial and Antitumor Properties
Several heterocyclic compounds have been evaluated for their antimicrobial and antitumor properties. New triazolo[4,3-b]pyridazinones, for example, were synthesized and assessed for their in vitro cytotoxic antitumor properties, showing the importance of these compounds in the development of new anticancer agents (E. Rakib et al., 2006). Similarly, some heterocyclic compounds based on 6-chloropyridazin-3-(2H)-thione were synthesized and showed significant antimicrobial activity, highlighting their potential in addressing microbial resistance (N. M. El-Salam et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with a triazolo-pyridazine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
The mode of action of these compounds can vary widely, depending on their specific targets. For example, some triazolo-pyridazines act as enzyme inhibitors, preventing the function of certain enzymes and thereby affecting cellular processes .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely, depending on their specific targets and modes of action. For example, if a triazolo-pyridazine compound acts as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including their specific chemical structures and the characteristics of the biological systems they interact with .
Result of Action
The molecular and cellular effects of these compounds can include changes in cellular processes and functions, potentially leading to therapeutic effects (such as anticancer or antimicrobial effects) or toxic effects .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including the characteristics of the biological systems they interact with and the conditions under which they are administered .
Safety and Hazards
Direcciones Futuras
The future research directions in the field of 1,2,4-triazoles and pyridazines are vast. Researchers are continuously exploring new synthetic approaches for these compounds and their derivatives, along with their diverse pharmacological activities . They are also investigating the structure–activity relationship of these compounds, which have profound importance in drug design, discovery, and development .
Propiedades
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-13-3-2-4-14(13)20-23/h5-7,12H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNUTFJEMYBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=C5CCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![1-(4-butoxyphenyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2684934.png)

![3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2684939.png)
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine](/img/structure/B2684944.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)
![6-acetyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
